molecular formula C21H20Cl2N2OS2 B15343773 S-(1,3-benzothiazol-2-yl) 2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]ethanethioate

S-(1,3-benzothiazol-2-yl) 2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]ethanethioate

Cat. No.: B15343773
M. Wt: 451.4 g/mol
InChI Key: QBEKEONFOIDEJS-UHFFFAOYSA-N
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Description

S-(1,3-benzothiazol-2-yl) 2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]ethanethioate: is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(1,3-benzothiazol-2-yl) 2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]ethanethioate typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.

    Synthesis of the Piperidine Derivative: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives.

    Coupling Reactions: The final step involves coupling the benzothiazole and piperidine derivatives with the dichlorophenyl group using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the piperidine ring, potentially leading to the formation of secondary amines.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, S-(1,3-benzothiazol-2-yl) 2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]ethanethioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of S-(1,3-benzothiazol-2-yl) 2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]ethanethioate involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, while the piperidine ring may enhance binding affinity. The dichlorophenyl group can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • S-(1,3-benzothiazol-2-yl) 2-[1-(phenylmethyl)piperidin-4-yl]ethanethioate
  • S-(1,3-benzothiazol-2-yl) 2-[1-(2-chlorophenyl)methyl]piperidin-4-yl]ethanethioate

Uniqueness

S-(1,3-benzothiazol-2-yl) 2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]ethanethioate is unique due to the presence of the dichlorophenyl group, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H20Cl2N2OS2

Molecular Weight

451.4 g/mol

IUPAC Name

S-(1,3-benzothiazol-2-yl) 2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]ethanethioate

InChI

InChI=1S/C21H20Cl2N2OS2/c22-16-6-5-15(11-17(16)23)13-25-9-7-14(8-10-25)12-20(26)28-21-24-18-3-1-2-4-19(18)27-21/h1-6,11,14H,7-10,12-13H2

InChI Key

QBEKEONFOIDEJS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC(=O)SC2=NC3=CC=CC=C3S2)CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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